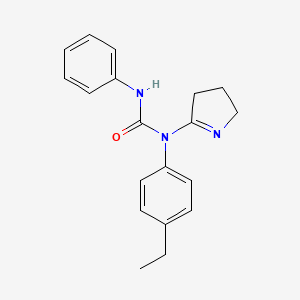

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea is a urea derivative that features a pyrrole moiety, which is a five-membered heterocyclic compound containing nitrogen. The pyrrole ring is partially saturated, as indicated by the "dihydro" designation, and it is substituted with phenyl groups, one of which is further substituted with an ethyl group. This structure suggests potential for various biological activities, given the prevalence of pyrrole derivatives in pharmacologically active compounds.

Synthesis Analysis

While the specific synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea is not detailed in the provided papers, similar pyrrole derivatives have been synthesized through various methods. For instance, paper describes a three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and an aldehyde to produce a highly substituted pyrrolidinone derivative. This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. For example, paper discusses a pyrrole derivative where the pyrrolidine and dihydropyran rings exhibit envelope conformations, and the benzene rings are twisted relative to each other. Such structural features can have significant implications for the compound's chemical properties and interactions with biological targets.

Chemical Reactions Analysis

Pyrrole derivatives can participate in a range of chemical reactions, often facilitated by the nitrogen atom in the pyrrole ring. The reactivity can be further modified by substituents on the pyrrole ring or the phenyl groups. For instance, the presence of electron-withdrawing or electron-donating groups can influence the electrophilic or nucleophilic character of the molecule, respectively. The papers provided do not detail specific reactions for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea, but similar compounds have been used in cycloaddition reactions, as seen in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific substituents. For example, paper describes π-conjugated polymers containing pyrrole units that exhibit strong photoluminescence and good photochemical stability, which are important for electronic applications. The solubility and crystalline structure of these compounds can also be influenced by their molecular conformations and intermolecular interactions, as discussed in papers and .

Aplicaciones Científicas De Investigación

Multi-functional Colorimetric Chemosensor

A study described the synthesis of a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, which shows high sensitivity and selectivity towards metal cations like Co2+, Zn2+, and Cu2+ under different pH conditions. This sensor demonstrates significant color changes in response to these metals, which could be useful for naked-eye detection in environmental and biological samples (Aysha et al., 2021).

Electrochemical and Optical Characterization of Multielectrochromic Copolymer

Another research focused on the synthesis of a novel conjugated copolymer with potential applications in electrochromic devices. This copolymer exhibits multielectrochromic behavior with a variety of colors at different oxidation states, demonstrating its utility in developing advanced display technologies (Tutuncu et al., 2019).

Inhibitors of Glycolic Acid Oxidase

A comprehensive study on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase highlights their potential in therapeutic applications, particularly in conditions related to oxalate overproduction (Rooney et al., 1983).

Synthesis and Chemistry of Azolenines

Research on the general synthesis of pyrrole-2-carboxylic acid derivatives through the reaction of 2H-azirines with enamines presents a novel pathway for generating important intermediates for pharmaceutical development (Law et al., 1984).

Alcohol-Soluble n-Type Conjugated Polyelectrolyte

A study introduced a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells, indicating advancements in solar energy conversion technologies (Hu et al., 2015).

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-2-15-10-12-17(13-11-15)22(18-9-6-14-20-18)19(23)21-16-7-4-3-5-8-16/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRCFWKLGLFHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)

![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)

![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)

![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)

![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)